Octamylamin

Übersicht

Beschreibung

It is a bioactive chemical known for its anticholinergic and antispasmodic properties . This compound is characterized by its strong basicity and slight aromatic odor .

Synthetic Routes and Reaction Conditions:

Method 1: Octamylamine can be synthesized through the acid hydrolysis of cyanated octanoate. In this method, cyanated octanoate reacts with water under acidic conditions to form octanoic acid. This acid then undergoes ester exchange with an excess of amine (such as pentylamine) at high temperatures to yield octamylamine.

Method 2: Another common method involves the reaction of cyanated octanoyl chloride with an amine. The cyanated octanoyl chloride is added to an amine solution, resulting in the formation of octamylamine and the release of hydrogen chloride gas.

Industrial Production Methods: Industrial production of octamylamine typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The choice of method depends on the specific requirements and production capabilities of the manufacturing facility .

Types of Reactions:

Oxidation: Octamylamine can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions of octamylamine can occur under specific conditions, often involving reducing agents such as lithium aluminum hydride.

Substitution: Octamylamine can participate in substitution reactions, where the amine group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Various halogenating agents or other electrophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of octamylamine.

Reduction: Reduced forms of octamylamine.

Substitution: Substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Octamylamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Baustein für die Synthese komplexerer Moleküle verwendet.

Medizin: Die Erforschung seiner potenziellen therapeutischen Anwendungen, einschließlich seiner Verwendung als Anticholinergikum, ist im Gange.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine anticholinerge Aktivität aus. Es hemmt die Wirkung von Acetylcholin an muskarinischen Rezeptoren, was zu einer Reduktion von glatten Muskelkrämpfen und anderen cholinergen Wirkungen führt. Dieser Mechanismus beinhaltet die Blockade von muskarinischen Acetylcholinrezeptoren, die Teil des parasympathischen Nervensystems sind .

Ähnliche Verbindungen:

Hexamethylendiamin: Ein weiteres aliphatisches Amin mit ähnlicher Basizität und Reaktivität.

Decylamin: Ein längerkettiges aliphatisches Amin mit vergleichbaren Eigenschaften.

Pentylamin: Ein kurzkettiges aliphatisches Amin, das in ähnlichen Syntheseanwendungen verwendet wird.

Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Molekülstruktur einzigartig, die ihm besondere physikalische und chemische Eigenschaften verleiht. Seine Kombination aus einer verzweigten Kette und einer primären Aminogruppe macht es besonders nützlich in bestimmten Synthese- und biologischen Anwendungen .

Wirkmechanismus

Target of Action

Octamylamine primarily targets the Muscarinic Acetylcholine Receptor (mAChR) . mAChRs are a type of G protein-coupled receptor (GPCR) that are activated by the neurotransmitter acetylcholine. They play a crucial role in neuronal signaling.

Mode of Action

As an anticholinergic and antispasmodic agent , Octamylamine interacts with its target, the mAChR, by inhibiting its function. This inhibition prevents the action of acetylcholine, reducing the transmission of signals in certain neuronal pathways.

Pharmacokinetics

Pharmacokinetic modeling is a tool that helps understand and/or predict the time-course of a drug within the body (and/or specific body compartments), and to make informed decisions related to the dosing scheme to maximize the efficacy and minimize adverse drug reactions .

Biochemische Analyse

Biochemical Properties

Octamylamine plays a significant role in biochemical reactions, particularly in its interaction with muscarinic acetylcholine receptors (mAChRs). As an anticholinergic agent, Octamylamine inhibits the action of acetylcholine on mAChRs, leading to a decrease in parasympathetic nervous system activity . This interaction is crucial in understanding its antispasmodic effects, as it helps to relax smooth muscles and reduce spasms.

Cellular Effects

Octamylamine influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting the binding of acetylcholine to mAChRs, which in turn modulates downstream signaling cascades. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function. For instance, Octamylamine’s antispasmodic properties are a result of its ability to relax smooth muscle cells by reducing their excitability .

Molecular Mechanism

The molecular mechanism of Octamylamine involves its binding to muscarinic acetylcholine receptors, thereby blocking the action of acetylcholine. This binding interaction inhibits the activation of G-proteins associated with mAChRs, leading to a decrease in intracellular calcium levels and subsequent muscle relaxation . Additionally, Octamylamine may influence gene expression by modulating transcription factors involved in the cholinergic signaling pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Octamylamine can change over time. The stability and degradation of Octamylamine are critical factors that influence its long-term effects on cellular function. Studies have shown that Octamylamine remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to Octamylamine in in vitro and in vivo studies has demonstrated sustained antispasmodic effects, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of Octamylamine vary with different dosages in animal models. At low doses, Octamylamine effectively reduces muscle spasms without causing significant adverse effects. At higher doses, toxic effects such as dry mouth, blurred vision, and urinary retention have been observed . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

Octamylamine is involved in several metabolic pathways, primarily those related to the cholinergic system. It interacts with enzymes such as acetylcholinesterase, which is responsible for the breakdown of acetylcholine . By inhibiting acetylcholinesterase, Octamylamine prolongs the action of acetylcholine, thereby enhancing its anticholinergic effects. Additionally, Octamylamine may affect metabolic flux and metabolite levels by modulating the activity of other enzymes and cofactors involved in cholinergic signaling.

Transport and Distribution

Within cells and tissues, Octamylamine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of Octamylamine is influenced by factors such as tissue permeability and the presence of specific transporters, which determine its localization and concentration within different cellular compartments.

Subcellular Localization

The subcellular localization of Octamylamine plays a crucial role in its activity and function. Octamylamine is primarily localized in the cytoplasm and cell membrane, where it interacts with muscarinic acetylcholine receptors . Post-translational modifications and targeting signals may direct Octamylamine to specific compartments or organelles, influencing its efficacy and duration of action. Understanding the subcellular localization of Octamylamine is essential for elucidating its precise mechanism of action and optimizing its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Hexamethylenediamine: Another aliphatic amine with similar basicity and reactivity.

Decylamine: A longer-chain aliphatic amine with comparable properties.

Pentylamine: A shorter-chain aliphatic amine used in similar synthetic applications.

Uniqueness of Octamylamine: Octamylamine is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its combination of a branched chain and a primary amine group makes it particularly useful in certain synthetic and biological applications .

Eigenschaften

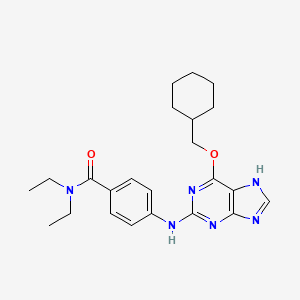

IUPAC Name |

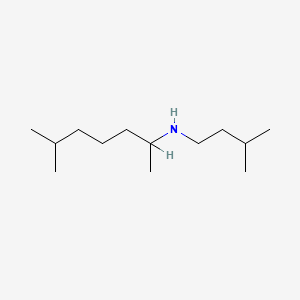

6-methyl-N-(3-methylbutyl)heptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-11(2)7-6-8-13(5)14-10-9-12(3)4/h11-14H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRWTWWBIHKIYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)NCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057756 | |

| Record name | Octamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502-59-0 | |

| Record name | Octamylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octamylamine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octamylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octamylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAMYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0737084O9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

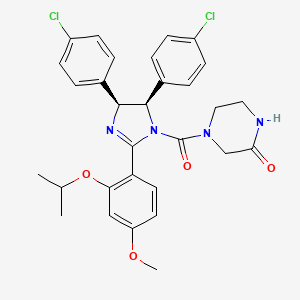

![2-(2-Methyl-morpholin-4-yl)-benzo[h]chromen-4-one](/img/structure/B1677025.png)